N-Ethyl vs. N-Methyl Homolog: 25% Lower Viscosity in Diisopropylethylammonium Formate Ionic Liquid
In a direct head-to-head comparison within the same study, N-ethyldiisopropyl formate (the formate salt of the target cation) exhibited a viscosity of 18 cP at 25 °C, versus 24 cP for the N-methyl homolog (N-methyldiisopropyl formate) under identical measurement conditions. This represents a 25% reduction in bulk viscosity attributable solely to replacing the N-methyl with an N-ethyl substituent on the diisopropylammonium framework [1]. The lower viscosity is critical for applications requiring efficient mass transport, such as electrolyte solvents and heat transfer fluids.
| Evidence Dimension | Dynamic viscosity (η) at 25 °C |
|---|---|
| Target Compound Data | 18 cP (N-ethyldiisopropyl formate, i.e., diisopropylethylammonium formate, DIPEF) |
| Comparator Or Baseline | 24 cP (N-methyldiisopropyl formate) |
| Quantified Difference | 6 cP absolute reduction; 25% relative reduction (18/24 = 0.75) |
| Conditions | Pure ionic liquid; 25 °C; atmospheric pressure; measured as part of the same study (Anouti et al., 2008) |
Why This Matters
A 25% lower viscosity directly translates to superior ionic mobility and mass transfer characteristics, making the ethyl variant preferable for electrochemical devices, liquid-phase catalysis, and any application where pumpability or diffusional efficiency is a selection criterion.
- [1] Anouti, M.; Caillon-Caravanier, M.; Dridi, Y.; Galiano, H.; Lemordant, D. Alkylammonium-Based Protic Ionic Liquids. Part I: Preparation and Physicochemical Characterization. J. Phys. Chem. B 2008, 112 (31), 9406–9411. View Source
